molecular formula C31H40O4 B3025848 [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate CAS No. 1037543-26-2

[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

货号: B3025848
CAS 编号: 1037543-26-2
分子量: 476.6 g/mol
InChI 键: GDELUZOQMHQHNF-PFLGVXPYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATRA-BA hybrid is a mutual prodrug form of all-trans retinoic acid (ATRA; ) and butyric acid (BA; ). ATRA-BA hybrid is cleaved to release ATRA and BA in isolated mouse plasma. It inhibits the growth of MDA-MB-231 breast and PC3 prostate cancer cells with GI50 values of 0.01 and 1.02 µM, respectively. ATRA-BA (20 µM) has 15-fold greater antiproliferative activity in PC3 cells compared to an equimolar concentration of ATRA and BA.

作用机制

Target of Action

ATRA-BA Hybrid is a mutual prodrug of all-trans-retinoic acid (ATRA) and butyric acid (BA) . The primary targets of ATRA-BA Hybrid are the retinoic acid receptors (RARs) and histone deacetylases (HDACs) .

Mode of Action

ATRA-BA Hybrid interacts with its targets by binding to RARs and inhibiting HDACs . This interaction leads to the activation of RAR-dependent transcription and the inhibition of HDAC activity , respectively. These changes result in the induction of cell differentiation and apoptosis .

Biochemical Pathways

The biochemical pathways affected by ATRA-BA Hybrid involve the retinoic acid signaling pathway and the histone acetylation pathway . The activation of RARs by ATRA-BA Hybrid leads to the transcription of genes involved in cell differentiation . The inhibition of HDACs results in increased histone acetylation, leading to changes in gene expression that promote cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound is a more permeant mutual prodrug designed to facilitate cellular uptake and synergize the cancer-killing potency of atra and ba

Result of Action

The molecular and cellular effects of ATRA-BA Hybrid’s action include the induction of cell differentiation and apoptosis . These effects can lead to the inhibition of tumor growth . In particular, ATRA-BA Hybrid has been shown to inhibit the growth of MDA-MB-231 breast and PC3 prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ATRA-BA Hybrid. For example, the tumor microenvironment can affect the compound’s anti-tumor activity . Additionally, ATRA-BA Hybrid’s activity can be influenced by the immune system

生物活性

The compound [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a hybrid molecule that combines features of retinoids and histone deacetylase inhibitors (HDACi). This compound is also referred to as ATRA-BA Hybrid and has been studied for its potential biological activities in various contexts including cancer treatment and cellular differentiation.

Chemical Structure

The molecular formula of this compound is C31H40O4 with a molecular weight of 476.7 g/mol. The structural complexity allows for interactions with multiple biological targets.

The biological activity of this compound can be attributed to its dual functionality:

  • Retinoid Activity : As a derivative of all-trans-retinoic acid (ATRA), it promotes cellular differentiation and has been shown to have effects on gene expression related to cell growth and differentiation.
  • HDAC Inhibition : The butyric acid moiety provides histone deacetylase inhibitory activity, which alters chromatin structure and enhances gene expression related to apoptosis and differentiation.

1. Anticancer Properties

Numerous studies have indicated the potential of ATRA-BA Hybrid in cancer therapy:

  • Cell Proliferation Inhibition : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For example, in studies involving leukemia cell lines, the compound showed significant cytotoxic effects at micromolar concentrations.
  • Differentiation Induction : The compound has been shown to induce differentiation in promyelocytic leukemia cells (HL-60), leading to increased expression of differentiation markers.

2. Neuroprotective Effects

Studies suggest that the compound may also exhibit neuroprotective properties:

  • Neurogenesis Promotion : In models of neurodegeneration, ATRA-BA Hybrid has been reported to enhance neurogenesis and protect neuronal cells from oxidative stress.

Case Studies

StudyModelFindings
HL-60 leukemia cellsInduced differentiation and apoptosis at concentrations of 5-10 µM.
Neurodegenerative modelEnhanced neuronal survival and promoted neurogenesis in vitro.
Breast cancer cellsInhibited cell migration and invasion through HDAC inhibition mechanisms.

Research Findings

Recent investigations into the biological activity of ATRA-BA Hybrid have yielded promising results:

  • Cytotoxicity Assays : Various assays indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
  • Gene Expression Analysis : Microarray studies have shown upregulation of genes involved in differentiation and downregulation of oncogenes when treated with this compound.

属性

IUPAC Name

[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O4/c1-7-10-29(32)34-22-26-15-17-27(18-16-26)35-30(33)21-24(3)12-8-11-23(2)14-19-28-25(4)13-9-20-31(28,5)6/h8,11-12,14-19,21H,7,9-10,13,20,22H2,1-6H3/b12-8+,19-14+,23-11+,24-21+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELUZOQMHQHNF-PFLGVXPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=C(C=C1)OC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCC1=CC=C(C=C1)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Reactant of Route 2
Reactant of Route 2
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Reactant of Route 3
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Reactant of Route 4
Reactant of Route 4
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Reactant of Route 5
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Reactant of Route 6
Reactant of Route 6
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。